Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate
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Overview
Description
Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate is a complex organic compound that features a piperidine ring, a tosyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate typically involves multiple steps. One common approach is to start with the piperidine derivative, which is then tosylated to introduce the tosyl group. The next step involves the reaction of this intermediate with an appropriate ethyl ester derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the carbonyl group to an alcohol.
Substitution: The tosyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate involves its interaction with specific molecular targets. The piperidine ring and tosyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-4-((2-(1-piperidin-2-yl)ethyl)amino)butanoate: Lacks the tosyl group, which may affect its reactivity and biological activity.
Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)pentanoate: Similar structure but with a longer carbon chain, which could influence its physical properties and applications.
Uniqueness
Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate is unique due to the presence of both the tosyl group and the piperidine ring, which confer specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
ethyl 4-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethylamino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5S/c1-3-27-20(24)12-11-19(23)21-14-13-17-6-4-5-15-22(17)28(25,26)18-9-7-16(2)8-10-18/h7-10,17H,3-6,11-15H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAISTXYQCLYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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